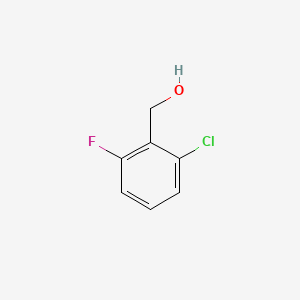

2-Chloro-6-fluorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFCUESFXBCRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205006 | |

| Record name | 2-Chloro-6-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56456-50-9 | |

| Record name | 2-Chloro-6-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56456-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056456509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-FLUOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K0SC480HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chapter 1: Physicochemical and Spectroscopic Profile

An In-depth Technical Guide to 2-Chloro-6-fluorobenzyl alcohol: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 56456-50-9) is a halogenated aromatic alcohol that has emerged as a pivotal building block in the fields of pharmaceutical and agrochemical research and development.[1] Its unique structure, featuring a benzene ring substituted with both a chlorine and a fluorine atom ortho to a hydroxymethyl group, imparts distinct chemical reactivity and physical properties.[1] The presence of these halogens significantly influences the electronic nature of the aromatic ring and the reactivity of the benzylic alcohol, making it an excellent precursor for the synthesis of more complex, high-value molecules.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis methodologies, key reactions, and applications, grounded in established scientific principles and experimental data.

A thorough understanding of a chemical intermediate begins with a precise characterization of its physical and spectroscopic properties. This data is critical for reaction planning, purification, and structural confirmation.

1.1: Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | (2-Chloro-6-fluorophenyl)methanol[3][4] |

| Synonyms | Benzenemethanol, 2-chloro-6-fluoro-; 2-Fluoro-6-chlorobenzyl alcohol[3] |

| CAS Number | 56456-50-9[3][4] |

| Molecular Formula | C₇H₆ClFO[3][4] |

| Molecular Weight | 160.57 g/mol [3][5] |

| Appearance | White to almost white powder or crystal[1] |

| InChI Key | ZZFCUESFXBCRSC-UHFFFAOYSA-N[3][4] |

1.2: Physical Properties

The physical properties of this compound dictate its handling, storage, and behavior in various solvent systems.

| Property | Value | Source |

| Melting Point | 40-43 °C (lit.) | [3] |

| Boiling Point | 227.6 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Solubility | Low in water; soluble in polar organic solvents like THF, DMSO.[6] |

1.3: Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the compound. The key spectral features are detailed below.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. A study of electrochemically synthesized this compound reported the following key signals: a singlet for the hydroxyl proton (-OH) at δ 2.1, a singlet for the two benzylic protons (-CH₂) at δ 4.74, and a multiplet for the three aromatic protons (Ar-H) around δ 7.2.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Characteristic absorption bands include a broad peak in the 3300–3500 cm⁻¹ region for the O-H stretch of the alcohol, aromatic C-H stretching around 3020 cm⁻¹, aliphatic C-H stretching between 2880-2960 cm⁻¹, and a strong C-O stretching band for the primary alcohol near 1040 cm⁻¹.[6][7] The C-F and C-Cl stretching vibrations are expected in the 1100-1200 cm⁻¹ and 550-750 cm⁻¹ regions, respectively.[6]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion (M+) peak at m/z 160 and an M+2 peak at m/z 162, which is characteristic of a compound containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[4][7]

Chapter 2: Synthesis Methodologies

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde. Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods.

2.1: Reductive Synthesis from 2-Chloro-6-fluorobenzaldehyde

The carbonyl group of an aldehyde is readily reduced to a primary alcohol. This transformation can be accomplished using various methodologies, from traditional chemical reagents to more advanced electrochemical and biocatalytic systems.

Caption: General synthetic route via reduction.

Electrochemical synthesis offers a green chemistry approach, replacing hazardous chemical reagents with electrons.[7] This method provides high yields and purity while minimizing waste.[7]

Principle: The aldehyde is reduced at the cathode in an electrochemical cell. Cyclic voltammetry studies show that the reduction is most favorable in an alkaline medium (pH 9.0) and is a diffusion-controlled process.[7]

Step-by-Step Methodology: [7]

-

Cell Setup: Prepare a two-compartment H-shaped glass cell with a porous diaphragm. Use a stainless steel plate as the cathode and a graphite plate as the anode.

-

Electrolyte Preparation: Fill both compartments with a Britton Robinson (BR) buffer solution at pH 9.0 containing CH₃COONa as a supporting electrolyte.

-

Substrate Addition: Dissolve 2-Chloro-6-fluorobenzaldehyde in a minimal amount of methanol and add it to the cathodic chamber.

-

Electrolysis: Conduct the electrolysis at a constant current of 1.0 A at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The typical reaction time is around 6 hours.

-

Work-up and Purification: Upon completion, extract the catholyte multiple times with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Characterization: The final product, this compound, can be characterized by its melting point (44 °C) and spectroscopic techniques (IR, ¹H NMR, MS), with reported yields as high as 86%.[7]

Biotransformation using whole-cell catalysts like Baker's Yeast (Saccharomyces cerevisiae) is another environmentally friendly method for synthesizing chiral alcohols.[8] This approach offers high selectivity under mild reaction conditions.[8]

Principle: Enzymes within the yeast cells, such as alcohol dehydrogenases, catalyze the asymmetric reduction of the aldehyde to the corresponding alcohol.

Step-by-Step Methodology (General): [8]

-

Medium Preparation: Prepare a suitable reaction medium, often a mixture of glycerol and water, to suspend the Baker's Yeast cells.

-

Reaction Initiation: Add 2-Chloro-6-fluorobenzaldehyde to the yeast suspension.

-

Incubation: Maintain the mixture at a controlled temperature (typically ambient to slightly elevated) with gentle agitation to ensure proper mixing.

-

Monitoring and Work-up: Monitor the reaction's progress via TLC or GC. Once the starting material is consumed, the product is extracted from the aqueous medium using an organic solvent.

-

Purification: The extracted product is purified using standard techniques like column chromatography.

Chapter 3: Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the hydroxyl group, which can undergo oxidation to form an aldehyde or be converted into a good leaving group for nucleophilic substitution reactions.

3.1: Oxidation to 2-Chloro-6-fluorobenzaldehyde

The oxidation of this compound to its corresponding aldehyde is a crucial transformation, as the aldehyde is also a valuable intermediate in the synthesis of pharmaceuticals like dicloxacillin and flucloxacillin, as well as various pesticides.[9][10]

Caption: Key oxidation transformation pathway.

While classic chromium-based reagents like PCC are effective, modern protocols often favor catalytic systems for their milder conditions and reduced heavy metal waste. A TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) catalyzed oxidation is an efficient alternative.

Principle: TEMPO acts as a catalyst to oxidize the primary alcohol to an aldehyde, while a stoichiometric co-oxidant (like CuBr₂/Na₂CO₃ in air) regenerates the active TEMPO species.[11]

Step-by-Step Methodology: [11]

-

Vessel Preparation: To a 100 mL Schlenk tube, add this compound (1.0 mmol), TEMPO (0.05 mmol), CuBr₂ (0.05 mmol), Na₂CO₃ (1.0 mmol), and N-phenylglycine (0.05 mmol).

-

Solvent Addition: Add 3.0 mL of water to the mixture.

-

Reaction: Stir the mixture vigorously under reflux conditions in air for 0.5 hours.

-

Extraction: After cooling, extract the product with CH₂Cl₂ (3 x 2.0 mL).

-

Work-up: Combine the organic phases, wash with water (3.0 mL), and dry with anhydrous MgSO₄.

-

Purification: After concentrating under vacuum, purify the residue by column chromatography to yield 2-chloro-6-fluorobenzaldehyde. This method has been reported to achieve yields of up to 90%.[11]

3.2: Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution at the benzylic carbon, it must first be converted into a better leaving group, such as a halide or a tosylate.[12] This is a cornerstone reaction for building molecular complexity.

Principle: Thionyl chloride reacts with the alcohol in an Sₙ2 mechanism to form an intermediate chlorosulfite, which then readily undergoes backside attack by a chloride ion to produce the alkyl chloride with inversion of configuration (though the benzylic carbon here is not chiral).[13]

Caption: Mechanism for conversion to benzyl chloride.

Step-by-Step Methodology (General):

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), dissolve this compound in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂), typically 1.1 to 1.5 equivalents, dropwise. A small amount of a base like pyridine may be used to neutralize the HCl generated.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction by slowly adding it to ice water. Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude 2-Chloro-6-fluorobenzyl chloride. Further purification can be achieved by distillation or chromatography.

Chapter 4: Applications in Medicinal and Agrochemical Chemistry

This compound and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][8] The specific halogenation pattern is often designed to enhance biological activity, improve metabolic stability, or modulate the physicochemical properties of the final molecule.

-

Pharmaceutical Development: The compound serves as a scaffold to which other functional groups can be attached.[1] For instance, the corresponding benzyl chloride or bromide can be reacted with various nucleophiles (amines, thiols, etc.) to build libraries of compounds for screening against biological targets.[14] It is a precursor for creating molecules used in the development of novel therapeutic agents.[1]

-

Agrochemical Formulations: In the agrochemical industry, it is used to formulate effective pesticides and herbicides.[1][2] The halogen substituents can enhance the efficacy and target specificity of these agents, contributing to formulations that maximize impact on pests while minimizing environmental harm.[1]

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are paramount when working with any chemical intermediate. This compound is classified as an irritant.[15][16]

-

Health Hazards:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield.[17]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[15][17]

-

Respiratory Protection: Use only in a well-ventilated area or with an approved respirator if dust or vapors are generated.[15][17]

-

-

First Aid Measures:

-

Storage:

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it a reliable building block for complex molecular synthesis. The development of green synthetic routes, such as electrochemical and biocatalytic reductions, underscores the ongoing effort to produce this key intermediate in a more sustainable manner. For researchers in drug discovery and agrochemical development, a comprehensive understanding of this compound's technical profile is essential for leveraging its full potential in creating next-generation active compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. 2,4-Dichloro-6-fluorobenzyl alcohol (1615212-18-4) for sale [vulcanchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. worldwidejournals.com [worldwidejournals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. 2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 12. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nbinno.com [nbinno.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. This compound(56456-50-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-6-fluorobenzyl alcohol (CAS: 56456-50-9)

This guide provides a comprehensive technical overview of 2-Chloro-6-fluorobenzyl alcohol, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical properties, synthesis, reactivity, and applications, supported by detailed experimental protocols and spectral analysis.

Introduction

This compound is a halogenated aromatic alcohol that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, with both a chlorine and a fluorine atom ortho to the hydroxymethyl group, imparts distinct reactivity and makes it a valuable precursor for a range of biologically active molecules. The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this intermediate of particular interest in medicinal chemistry and agrochemical research.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 56456-50-9 | [3] |

| Molecular Formula | C₇H₆ClFO | [3] |

| Molecular Weight | 160.57 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 42-45 °C | [1] |

| Boiling Point | 104-105 °C | [4] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, and other organic solvents. | [4] |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the reduction of the corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde.

Synthesis via Reduction of 2-Chloro-6-fluorobenzaldehyde

This method utilizes a mild reducing agent, such as sodium borohydride (NaBH₄), to selectively reduce the aldehyde functionality to a primary alcohol.

Caption: Synthesis of this compound.

Experimental Protocol: Reduction of 2-Chloro-6-fluorobenzaldehyde with Sodium Borohydride

Materials:

-

2-Chloro-6-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane (DCM) or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of aldehyde) and cool the solution to 0 °C in an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3) to neutralize the excess NaBH₄ and the resulting borate esters.

-

Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Add water and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Chemical Reactivity and Key Reactions

This compound undergoes reactions typical of primary benzylic alcohols. The electron-withdrawing nature of the ortho-substituents can influence the reactivity of the alcohol and the aromatic ring.

Oxidation to 2-Chloro-6-fluorobenzaldehyde

The primary alcohol can be oxidized back to the corresponding aldehyde using various oxidizing agents. A common and selective method involves the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation.[5][6]

Caption: Oxidation of this compound.

The mechanism of TEMPO-catalyzed oxidation involves the formation of an N-oxoammonium ion as the active oxidizing species, which is regenerated in a catalytic cycle.[1][2]

Experimental Protocol: TEMPO-mediated Oxidation

Materials:

-

This compound

-

TEMPO

-

Sodium hypochlorite (NaOCl) solution (bleach)

-

Potassium bromide (KBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM (10 mL/g). Add an aqueous solution of NaHCO₃ and KBr.

-

Catalyst Addition: Add a catalytic amount of TEMPO (0.01-0.05 eq).

-

Oxidation: Cool the mixture to 0 °C and add the NaOCl solution dropwise while vigorously stirring.

-

Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of the less polar aldehyde spot indicates reaction completion.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude aldehyde, which can be purified by column chromatography.

Conversion to 2-Chloro-6-fluorobenzyl chloride

The hydroxyl group can be readily converted to a good leaving group, such as a chloride, using reagents like thionyl chloride (SOCl₂).[7] This reaction typically proceeds via an Sₙ2 mechanism, leading to the formation of 2-chloro-6-fluorobenzyl chloride, a versatile alkylating agent.[8][9]

Caption: Conversion to 2-Chloro-6-fluorobenzyl chloride.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Synthesis

This alcohol is a precursor to 2-chloro-6-fluorobenzaldehyde, which is a key starting material for the synthesis of several pharmaceuticals.[10][11] A notable example is its use in the production of the penicillinase-resistant antibiotic, flucloxacillin .[4][12][13] The synthesis involves the conversion of the aldehyde to a substituted isoxazole, which is then coupled with 6-aminopenicillanic acid (6-APA).[10]

Caption: Role in the synthesis of Flucloxacillin.

Agrochemical Synthesis

The unique electronic properties imparted by the halogen substituents make this scaffold attractive for the development of novel agrochemicals, including fungicides and herbicides.[2] While specific commercial agrochemicals derived directly from this compound are not extensively documented in readily available literature, its structural motifs are found in patented agrochemical compositions.[3][14]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their chemical environments.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.0 | m | 3H | Aromatic protons |

| ~4.8 | s | 2H | -CH₂ OH |

| ~2.5 | br s | 1H | -OH |

Note: The chemical shift of the -OH proton is variable and can depend on concentration, solvent, and temperature.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~160 (d, J ≈ 250 Hz) | C -F |

| ~130-120 | Aromatic carbons |

| ~60 | -C H₂OH |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1200 | Strong | C-O stretch (alcohol) |

| ~1100 | Strong | C-F stretch |

| ~780 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 160, with an M+2 peak at m/z 162 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom.[15]

-

Key Fragmentation Pathways:

Caption: Simplified Mass Spectrometry Fragmentation.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its straightforward synthesis from the corresponding aldehyde and its well-defined reactivity make it an important tool for medicinal and synthetic chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Leveraging 2-Chloro-6-fluorobenzyl Chloride in Agrochemical Synthesis for Enhanced Crop Protection. Retrieved from [Link]

-

Hoover, J. M., & Stahl, S. S. (2012). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 89(11), 1429–1432. [Link]

- Tojo, G., & Fernández, M. I. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.

-

Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN102351882B - Flucloxacillin sodium compound and preparation method thereof.

- Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-6-fluoro-benzylalcohol - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

European Patent Office. (n.d.). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES - EP 3994989 A1. Retrieved from [Link]

-

ReactionWeb.io. (2025, July 12). Alcohol + SOCl2. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

Justia Patents. (2014, October 30). Emulsifiable Concentrate Comprising Pesticide, Dimethyl Sulfoxide, Benzyl Alcohol, Alkyl Lactate and Diester. Retrieved from [Link]

-

YouTube. (2013, October 29). Reaction with Thionyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN109293478B - Method for preparing tetrafluorobenzyl alcohol.

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). Retrieved from [Link]

- Google Patents. (n.d.). EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol.

-

YouTube. (2018, February 23). Reaction of alcohols with thionyl chloride. Retrieved from [Link]

Sources

- 1. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. patents.justia.com [patents.justia.com]

- 4. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reactionweb.io [reactionweb.io]

- 9. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN102351882B - Flucloxacillin sodium compound and preparation method thereof - Google Patents [patents.google.com]

- 13. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. This compound [webbook.nist.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

Synthesis of 2-Chloro-6-fluorobenzyl alcohol

An In-depth Technical Guide to the

Abstract: 2-Chloro-6-fluorobenzyl alcohol is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for the unique reactivity conferred by its halogenated phenyl moiety.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the reduction of key precursors such as 2-chloro-6-fluorobenzaldehyde and 2-chloro-6-fluorobenzoic acid. We will dissect the mechanistic underpinnings of these transformations, compare methodologies, and provide detailed, field-tested protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this valuable building block.

Introduction

The strategic incorporation of fluorine and chlorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. These halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This compound embodies this principle, serving as a critical precursor for a range of biologically active molecules, including advanced antibiotics like flucloxacillin and high-efficiency fungicides.[1][2][3] Its synthesis, therefore, is a subject of considerable interest. The primary challenge lies in achieving efficient and selective transformations while managing the directing effects of the ortho-chloro and ortho-fluoro substituents. This guide details the most effective and scientifically robust methods for its preparation.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds via the reduction of a carbonyl or carboxyl group at the benzylic position. The choice of starting material dictates the required reducing agent and reaction conditions. The three most viable pathways originate from 2-chloro-6-fluorotoluene, which serves as the common industrial feedstock.

Diagram 1: High-level overview of the primary synthetic pathways to this compound.

Pathway I: Reductive Synthesis from 2-Chloro-6-fluorobenzaldehyde

The most direct and common laboratory-scale synthesis involves the reduction of 2-Chloro-6-fluorobenzaldehyde. The electrophilic carbonyl carbon of the aldehyde is highly susceptible to nucleophilic attack by hydride ions, making this a high-yielding and straightforward conversion.[4]

Metal Hydride Reduction

Complex metal hydrides are the reagents of choice for this transformation due to their efficacy and selectivity. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are both excellent options.

Mechanism Insight: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the metal hydride complex to the carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the primary alcohol.[5] LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ due to the higher polarity of the Al-H bond compared to the B-H bond.[5] However, for the reduction of an unhindered aldehyde, the milder NaBH₄ is often preferred for its greater safety, ease of handling, and compatibility with protic solvents.

Diagram 2: General experimental workflow for the metal hydride reduction of 2-Chloro-6-fluorobenzaldehyde.

Protocol 3.1.1: Reduction using Sodium Borohydride (NaBH₄)

This protocol is adapted from standard procedures for aldehyde reduction.[4]

-

Preparation: Dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) to the stirred solution in small portions. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the flask again in an ice bath and carefully quench the reaction by the slow, dropwise addition of water or dilute HCl to decompose excess NaBH₄.

-

Isolation: Remove the methanol under reduced pressure. Extract the resulting aqueous layer with ethyl acetate or diethyl ether (3x volumes).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound, which can be further purified by column chromatography if necessary.

Electrochemical Reduction

As an alternative to chemical reagents, electrochemical synthesis offers a greener and often highly selective method for reduction.[6] This technique uses electrons as the "reagent" to perform the reduction, minimizing waste and avoiding hazardous chemicals.

Methodology Insight: The process involves the reduction of the aldehyde at a cathode in an electrolytic cell. The carbonyl group is reduced to the corresponding alcohol in a diffusion-controlled process.[6] The optimal conditions, such as pH and current density, are typically determined using cyclic voltammetry before scaling up to constant current electrolysis.[6]

Protocol 3.2.1: Constant Current Electrolysis

This protocol is based on a published electrochemical synthesis method.[6]

-

Cell Setup: Use a two-compartment H-shaped glass cell with a glass frit separating the cathodic and anodic chambers. Employ stainless steel electrodes as both the cathode and anode.

-

Electrolyte: Fill both compartments with a Britton-Robinson (BR) buffer (e.g., pH 9.0) containing a supporting electrolyte like CH₃COONa.

-

Substrate Preparation: Dissolve 2-chloro-6-fluorobenzaldehyde in a minimum amount of methanol and add it to the cathodic chamber.

-

Electrolysis: Stir the solution and perform the electrolysis at a constant current (e.g., 1.0 A) for several hours (e.g., 6 hours).

-

Extraction: Upon completion, transfer the catholyte to a separatory funnel and extract the product using diethyl ether.

-

Purification: Combine the organic layers, dry over an anhydrous salt, and remove the solvent to yield this compound.

Diagram 3: Workflow for the electrochemical synthesis of this compound.

Comparative Analysis

| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Electrochemical Reduction |

| Reactivity | Moderate, selective for aldehydes/ketones[7] | Very high, reduces most carbonyls[8][9] | High, tunable |

| Solvent | Protic (Methanol, Ethanol) | Aprotic (THF, Diethyl Ether) | Aqueous buffer with co-solvent |

| Safety | Relatively safe, handle with care | Pyrophoric, reacts violently with water[10] | General electrical safety |

| Workup | Simple aqueous quench | Careful, multi-step quench required | Solvent extraction |

| Green Chemistry | Moderate | Poor (metal waste, hazardous reagent) | Excellent (electron as reagent)[6] |

| Yield | Generally high (>90%) | Generally high (>90%) | Good to high |

Table 1: Comparison of primary methods for the reduction of 2-Chloro-6-fluorobenzaldehyde.

Pathway II: Reduction of 2-Chloro-6-fluorobenzoic Acid

An alternative route involves the reduction of 2-chloro-6-fluorobenzoic acid. Carboxylic acids are less electrophilic than aldehydes and are resistant to reduction by mild agents like NaBH₄.[5] Therefore, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation.

Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

-

WARNING: LiAlH₄ reacts violently with water and protic solvents. This procedure must be conducted under strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon).[10]

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Substrate Addition: Dissolve 2-chloro-6-fluorobenzoic acid (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via an addition funnel. Causality: The initial reaction is an acid-base neutralization that evolves hydrogen gas, followed by reduction. Slow addition is critical for safety and control.

-

Reaction: After the addition is complete, gently reflux the mixture for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Workup (Fieser method): Cool the reaction mixture to 0 °C. Quench by adding, sequentially and dropwise, 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter off the inorganic salts through a pad of Celite. Wash the filter cake thoroughly with THF or ether.

-

Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired alcohol.

Purification and Characterization

Purification Techniques

Crude this compound obtained from any of the described syntheses is typically an oil or a low-melting solid. Purification can be achieved by:

-

Liquid-liquid extraction: To remove water-soluble impurities and salts.

-

Silica gel column chromatography: Using a solvent system such as hexane/ethyl acetate to isolate the product with high purity.

Spectroscopic Data

The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods.

| Technique | Observation |

| ¹H NMR | Characteristic peaks for aromatic protons, the benzylic CH₂ group, and the hydroxyl proton.[11] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 160.57, along with characteristic fragmentation patterns.[12][13] |

| IR Spectroscopy | Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), and peaks corresponding to C-H and C-Cl/C-F bonds.[6] |

Table 2: Key spectroscopic data for the characterization of this compound.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[15]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]

-

Reagents: Pay special attention to the hazards of the reagents used, particularly the pyrophoric nature of LiAlH₄.[10]

Conclusion

The synthesis of this compound is most efficiently achieved through the reduction of its corresponding aldehyde. While the classic sodium borohydride reduction in methanol offers a reliable, safe, and high-yielding laboratory method, electrochemical reduction presents a compelling green alternative. For syntheses starting from the more stable but less reactive 2-chloro-6-fluorobenzoic acid, the potent reducing agent lithium aluminum hydride is necessary, requiring stringent anhydrous conditions. The choice of method will depend on the available starting materials, scale, and the specific safety and environmental considerations of the laboratory.

References

-

Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. (n.d.). Semantic Scholar. Retrieved from [Link]

- This compound Safety Data Sheet. (2021). Santa Cruz Biotechnology.

- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. (2012). Google Patents.

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.

- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of the West Indies.

- Yusubov, M. S., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2018(5), 183-194.

-

Lithium aluminium hydride. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound (C7H6ClFO). (n.d.). PubChemLite. Retrieved from [Link]

-

This compound. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

2-Chloro-6-fluorobenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

-

Hydride Reduction. (n.d.). Chad's Prep. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. This compound(56456-50-9) 1H NMR spectrum [chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Electrochemical Synthesis of 2-Chloro-6-fluorobenzyl Alcohol

A Senior Application Scientist's Perspective on a Green and Efficient Synthetic Route

The synthesis of 2-Chloro-6-fluorobenzyl alcohol, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, has traditionally relied on conventional chemical reductants, which often involve harsh reaction conditions and the generation of significant chemical waste. This guide explores a more sustainable and efficient alternative: direct electrochemical synthesis. By leveraging the power of electrons as the primary reagent, this methodology offers a cleaner, safer, and more controlled route to this valuable compound. This document provides a comprehensive overview of a proposed electrochemical approach, grounded in established principles of organic electrochemistry, for researchers, scientists, and professionals in drug development.

The Strategic Advantage of Electrosynthesis

Electrochemical methods in organic synthesis are gaining prominence as a cornerstone of green chemistry. The primary advantages of an electrochemical approach for the synthesis of this compound include:

-

Environmental Friendliness: The core reagent is the electron, which is inherently non-polluting. This minimizes the use of hazardous and toxic chemical reducing agents and the formation of undesirable byproducts.[1]

-

Enhanced Selectivity and Yield: By precisely controlling the electrode potential, it is often possible to achieve higher selectivity for the desired product, leading to purer products and better yields.[2]

-

Milder Reaction Conditions: Many electrochemical reactions can be carried out at ambient temperature and pressure, reducing energy consumption and improving safety.

-

Simplified Workup Procedures: The elimination of chemical reagents simplifies the purification of the final product, making the overall process more efficient and cost-effective.[1]

Proposed Electrochemical Pathway: Reduction of 2-Chloro-6-fluorobenzoic Acid

While the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde to the corresponding alcohol has been reported, a direct, single-step electrochemical reduction of the more readily available 2-chloro-6-fluorobenzoic acid represents a more atom-economical and potentially cost-effective strategy.[1] This guide focuses on a proposed method for this direct conversion.

The electrochemical reduction of carboxylic acids to their corresponding primary alcohols is a challenging but feasible transformation.[3][4][5] The process generally involves a multi-electron transfer and protonation steps. A plausible reaction mechanism is outlined below:

Proposed Reaction Mechanism:

The electrochemical reduction of a carboxylic acid at the cathode surface is believed to proceed through the following key steps:

-

Initial Electron Transfer and Protonation: The carboxylic acid molecule accepts an electron at the cathode surface, forming a radical anion. This is followed by protonation.

-

Formation of an Aldehyde Intermediate: Subsequent electron and proton transfers lead to the elimination of a water molecule and the formation of the corresponding aldehyde (2-chloro-6-fluorobenzaldehyde in this case). It is important to note that aldehydes are generally more easily reduced than carboxylic acids.[4]

-

Reduction of the Aldehyde: The aldehyde intermediate is then rapidly reduced at the cathode in a two-electron, two-proton process to yield the final product, this compound.

Due to the high reactivity of the aldehyde intermediate, it is typically not isolated during the reaction.[4]

Experimental Design and Protocol

This section outlines a proposed experimental setup and a detailed protocol for the electrochemical synthesis of this compound from 2-Chloro-6-fluorobenzoic acid.

Electrochemical Cell and Equipment

A divided H-type electrochemical cell is recommended for this synthesis to prevent the anodic oxidation of the starting material and product.[1]

-

Cathode (Working Electrode): A lead (Pb) or mercury (Hg) pool cathode is often effective for the reduction of carboxylic acids due to their high hydrogen overpotential, which suppresses the competing hydrogen evolution reaction. A glassy carbon electrode (GCE) could also be considered.[1]

-

Anode (Counter Electrode): A platinum (Pt) foil or graphite rod is a suitable anode.

-

Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode can be used to accurately control the cathode potential.

-

Separator: A porous glass frit or a proton-exchange membrane (e.g., Nafion®) can be used to separate the cathodic and anodic compartments.

-

Power Source: A potentiostat/galvanostat is required to control either the potential or the current.

-

Magnetic Stirrer: To ensure mass transport to the electrode surface.

Proposed Reaction Conditions

The following table summarizes the proposed experimental parameters for the electrochemical synthesis.

| Parameter | Proposed Value/Range | Rationale & Key Considerations |

| Starting Material | 2-Chloro-6-fluorobenzoic Acid | Sourced with high purity to avoid side reactions. |

| Cathode | Lead (Pb) sheet or Mercury (Hg) pool | High hydrogen overpotential is crucial for efficient reduction. |

| Anode | Platinum (Pt) foil | Inert under anodic conditions. |

| Solvent | Aqueous Methanol or Ethanol | To ensure solubility of the starting material and electrolyte. |

| Supporting Electrolyte | 0.5 M H₂SO₄ or 0.5 M HCl | Provides conductivity and acts as a proton source. |

| Current Density | 10-50 mA/cm² (Galvanostatic) | A key parameter to optimize for yield and current efficiency. |

| Temperature | 20-30 °C | To minimize potential side reactions. |

| Reaction Time | 4-8 hours | To be monitored by techniques like TLC or HPLC. |

Step-by-Step Experimental Protocol

-

Cell Assembly: Assemble the H-type cell with the chosen cathode, anode, and separator. Place the reference electrode in the cathodic compartment.

-

Preparation of Electrolytes:

-

Catholyte: Dissolve the desired amount of 2-Chloro-6-fluorobenzoic acid and the supporting electrolyte in the aqueous alcohol solvent.

-

Anolyte: Prepare a solution of the supporting electrolyte in the same solvent system.

-

-

Electrolysis:

-

Fill both compartments of the cell with their respective solutions.

-

Begin stirring the catholyte.

-

Apply a constant current density using the galvanostat.

-

Monitor the reaction progress periodically by withdrawing small aliquots from the catholyte and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Workup and Purification:

-

Upon completion of the reaction, disassemble the cell.

-

Neutralize the catholyte with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

-

Characterization: Confirm the identity and purity of the synthesized product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the proposed workflow for the electrochemical synthesis.

Caption: Proposed workflow for the electrochemical synthesis.

Conclusion and Future Outlook

The proposed electrochemical synthesis of this compound from its corresponding carboxylic acid presents a promising green alternative to conventional methods. While this guide provides a robust theoretical and practical framework, further experimental optimization of parameters such as electrode material, solvent system, and current density is essential to maximize yield and efficiency. The principles outlined herein offer a solid starting point for researchers to develop a highly efficient and sustainable process for the production of this important chemical intermediate. The continued exploration of electrochemical methods in organic synthesis will undoubtedly pave the way for cleaner and more economical chemical manufacturing processes.

References

-

Savari, S. G., & Selvaraj, S. J. (2023). The Highly Effective Electrochemical Oxidation of Substituted Benzyl Alcohols in A Biphasic Medium Is Mediated by Bromate on A Platinum Electrode. Analytical and Bioanalytical Electrochemistry, 15(7), 587-602. [Link]

-

Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. (2017). International Journal of ChemTech Research, 10(9), 839-845. [Link]

-

Bosco, A. J., & Mohankumar, R. (2023). Sustainable and Green Convergent Electro-Organic Synthesis of Substituted Benzyl Alcohol Derivatives in Biphasic Electrolysis. Progress in Chemical Science Research, 7, 130–182. [Link]

-

Atobe, M., Tateno, H., & Matsumura, Y. (2023). Direct Substitution of a Hydroxyl Group by a Carboxyl Group at the Benzylic Position in Benzyl Alcohols by Electrochemical Reduction in the Presence of Carbon Dioxide: Improvement Enabling Electrochemical Direct Carboxylation of Benzyl Alcohols even in the Absence of an Electron-withdrawing Group on the Phenyl Ring. Chemistry Letters, 52(9), 834-837. [Link]

-

Droplet Flow Assisted Electrocatalytic Oxidation of Selected Alcohols under Ambient Condition. (2022). Molecules, 27(15), 4993. [Link]

-

Francke, R., & Scherkus, A. (2025). Alcohol and Carbonyl Redox Reactions in Electrochemical Organic Synthesis. Chemistry–A European Journal, e202500013. [Link]

-

Oxidant-Free Electrochemical Direct Oxidative Benzyl Alcohols to Benzyl Aldehydes Using Three-Dimensional Printing PPAR Polyoxometalate. (2023). Catalysts, 13(9), 1281. [Link]

-

Electrosynthesis of benzyl-tert-butylamine via nickel-catalyzed oxidation of benzyl alcohol. (2023). Green Chemistry, 25(16), 6439-6447. [Link]

-

Reduction of Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]

-

Reduction of carboxylic acids. (n.d.). Chemguide. Retrieved January 5, 2026, from [Link]

-

Christopher, C., Lawrence, S., John Bosco, A., Xavier, N., & Raja, S. (2012). Electrochemical selective oxidation of aromatic alcohols with sodium nitrate mediator in biphasic medium at ambient temperature. Tetrahedron Letters, 53(14), 1779-1782. [Link]

-

Electrochemical Reduction of Carboxylic acids. (2021). Reddit. Retrieved January 5, 2026, from [Link]

Sources

A Technical Guide to the Biotransformation Synthesis of 2-Chloro-6-fluorobenzyl Alcohol Using Baker's Yeast

Abstract

This technical guide provides a comprehensive overview of the biotransformation of 2-chloro-6-fluorobenzaldehyde into the valuable pharmaceutical intermediate, 2-chloro-6-fluorobenzyl alcohol, utilizing whole-cell catalysis with Saccharomyces cerevisiae (Baker's Yeast). This document elucidates the core enzymatic principles, provides a detailed and validated experimental protocol, and explores key parameters for process optimization. The methodologies described herein are designed for researchers, chemists, and process development scientists seeking sustainable, efficient, and selective routes for the synthesis of chiral alcohols. By leveraging the inherent enzymatic machinery of a readily available and cost-effective biocatalyst, this guide presents a practical alternative to conventional chemical reduction methods.[1][2]

Introduction: The Imperative for Green Chemistry in Pharmaceutical Synthesis

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[3][4] Traditional synthetic routes often rely on chemical reducing agents such as sodium borohydride or lithium aluminum hydride, which, while effective, present challenges related to hazardous handling, stoichiometric waste generation, and limited enantioselectivity.[5][6]

Biocatalysis, particularly using whole-cell systems like Baker's Yeast (Saccharomyces cerevisiae), offers a compelling green alternative.[1][7] This approach harnesses the cell's natural enzymatic cascade to perform highly selective chemical transformations under mild, aqueous conditions. The asymmetric reduction of carbonyl compounds is a well-documented capability of Baker's Yeast, which contains a variety of oxidoreductase enzymes.[1][2][8] The primary advantages of this methodology include:

-

High Enantioselectivity: The chiral environment of the enzyme's active site often leads to the production of a single enantiomer of the alcohol, a critical requirement in modern drug development.[5][9][10]

-

Mild Reaction Conditions: Biotransformations typically occur at or near room temperature and neutral pH, reducing energy consumption and minimizing side-product formation.

-

Environmental Sustainability: The process is aqueous-based, uses a renewable catalyst, and avoids harsh or toxic chemical reagents.[1]

-

Cost-Effectiveness & Accessibility: Baker's Yeast is inexpensive, widely available, and easy to handle, making this technology accessible for both academic research and industrial scale-up.[1][11]

This guide focuses on the practical application of Baker's Yeast for the specific reduction of 2-chloro-6-fluorobenzaldehyde, providing the scientific rationale and a robust protocol for its successful implementation.

The Core Mechanism: Enzymatic Reduction and Cofactor Regeneration

The conversion of an aldehyde to a primary alcohol is a two-electron reduction. Within Saccharomyces cerevisiae, this transformation is primarily catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs).[12][13] These enzymes are dependent on a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide (NADH).[14][15]

The Catalytic Cycle

The reaction proceeds via a compulsory-order mechanism where the cofactor NADH binds to the enzyme first, followed by the aldehyde substrate.[16] The enzyme's active site, which contains a catalytic zinc ion, positions the substrate for a direct transfer of a hydride ion (H⁻) from NADH to the carbonyl carbon of the aldehyde.[12][14] A proton is subsequently transferred from a nearby acidic residue or a water molecule to the carbonyl oxygen, yielding the alcohol product and the oxidized cofactor, NAD⁺.[14][15]

The rate-limiting step in this process is often the dissociation of the product and the NAD⁺ from the enzyme, freeing it to begin another catalytic cycle.[16]

The Necessity of a Co-substrate

Because the NADH cofactor is consumed stoichiometrically in the reduction, it must be continuously regenerated for the reaction to proceed.[13] In a whole-cell system, this is conveniently achieved by providing a fermentable sugar, such as glucose or sucrose. The yeast's glycolytic pathway metabolizes the sugar, a process that includes oxidation steps that reduce NAD⁺ back to NADH.[8][12] This elegant coupling of catabolism (sugar fermentation) to biotransformation (aldehyde reduction) makes the whole-cell approach highly efficient and self-sustaining.

Experimental Protocol: A Validated Workflow

This section details a step-by-step procedure for the biotransformation. The protocol is designed to be a self-validating system, incorporating checkpoints for reaction monitoring and clear steps for product isolation and analysis.

Overall Workflow

The experimental process can be visualized as a sequence of distinct stages, from catalyst preparation to final product analysis.

Materials and Reagents

-

Active Dry Baker's Yeast (Saccharomyces cerevisiae)

-

Sucrose (or Glucose)

-

2-Chloro-6-fluorobenzaldehyde

-

Deionized Water

-

Ethyl Acetate (EtOAc), reagent grade

-

Sodium Chloride (NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite® 545 (Diatomaceous earth)

-

Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Incubator or temperature-controlled water bath (optional, but recommended)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology

Step 1: Yeast Culture Activation

-

To a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add 200 mL of tap water and 20 g of sucrose.

-

Stir the mixture at room temperature until the sucrose is fully dissolved.

-

Add 10 g of active dry Baker's Yeast to the sucrose solution.

-

Stir the suspension gently at 30-35°C for 30 minutes.[9] The onset of fermentation is typically indicated by foaming or bubbling as CO₂ is released. This step is critical for activating the yeast's metabolic machinery.

Step 2: Substrate Addition

-

Dissolve 1.0 mmol of 2-chloro-6-fluorobenzaldehyde in a minimal amount of ethanol (~1-2 mL) to aid its dispersion in the aqueous medium. High concentrations of the aldehyde can be toxic to the yeast cells, so a co-solvent helps prevent localized high concentrations.[17]

-

Add the substrate solution dropwise to the actively fermenting yeast culture over 5-10 minutes. Pulse feeding or slow addition is preferable to a single large addition to maintain yeast viability.[17]

Step 3: Biotransformation (Incubation)

-

Loosely cover the flask with aluminum foil or a cotton plug to allow CO₂ to escape while preventing contamination.

-

Maintain the reaction mixture at a constant temperature, ideally 30-35°C, with continuous gentle stirring.

-

Allow the reaction to proceed for 24-48 hours.

Step 4: Reaction Monitoring and Workup

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically extracting a small aliquot (~1 mL) of the reaction mixture with ethyl acetate.

-

Quenching: Once the starting material is consumed, add 50 g of Celite® to the flask and stir for 15 minutes. Celite acts as a filter aid, breaking up the yeast cell emulsion and facilitating a clean separation.[9]

-

Filter the entire mixture through a Büchner funnel packed with a pad of Celite®.

-

Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL) to ensure all product is recovered.

Step 5: Extraction and Purification

-

Combine the aqueous filtrate and the ethyl acetate washes in a separatory funnel.

-

Saturate the aqueous layer with sodium chloride (NaCl) to decrease the solubility of the organic product and aid in phase separation.

-

Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

-

Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by silica gel column chromatography to yield the pure this compound.

Process Optimization: Enhancing Yield and Selectivity

The efficiency of the biotransformation can be significantly influenced by several key parameters.[18] Systematic optimization is crucial for maximizing product yield and, if applicable, enantiomeric excess.

| Parameter | Range/Condition | Rationale & Field Insights |

| pH | 6.0 - 8.0 | Yeast ADHs generally exhibit optimal activity in a slightly acidic to neutral pH range. Extreme pH values can lead to enzyme denaturation. Buffering the initial solution can prevent pH drops caused by metabolic byproducts. A pH around 7.0 is a robust starting point.[19] |

| Temperature | 25°C - 37°C | The optimal temperature represents a trade-off between enzyme activity (which increases with temperature) and enzyme stability/yeast viability (which decreases at higher temperatures). 30-35°C is typically optimal for S. cerevisiae.[18] |

| Substrate Conc. | 1-10 g/L | High substrate concentrations can lead to substrate inhibition or toxicity, reducing yeast viability and overall yield.[17] It is crucial to determine the optimal concentration for the specific aldehyde. Fed-batch or pulsed addition strategies can overcome this limitation.[17][20] |

| Yeast Conc. | 50-200 g/L | Increasing the catalyst (yeast) concentration will generally increase the reaction rate. However, beyond a certain point, mass transfer limitations and difficulties in stirring/filtration can arise. |

| Co-solvent | < 5% v/v | For poorly water-soluble substrates, a water-miscible organic co-solvent (e.g., ethanol, DMSO) can improve bioavailability. However, high concentrations can be detrimental to the yeast cells.[21][22] |

| Agitation Speed | 150-250 rpm | Adequate mixing is essential to ensure homogeneity and facilitate mass transfer of substrate to the cells and CO₂ out of the solution. Overly vigorous agitation can cause shear stress, damaging the cells.[18] |

Conclusion

The use of Baker's Yeast for the synthesis of this compound represents a powerful application of green chemistry principles in pharmaceutical manufacturing. This guide has outlined the fundamental enzymatic mechanism, provided a robust and detailed experimental workflow, and discussed critical parameters for process optimization. By embracing biocatalysis, researchers and drug development professionals can achieve highly selective, efficient, and sustainable production of key chiral intermediates, moving away from less environmentally benign traditional methods. The simplicity, low cost, and effectiveness of this whole-cell biotransformation make it an invaluable tool in the modern synthetic chemist's arsenal.

References

-

Ema, T., Sugiyama, Y., Fukumoto, M., Moriya, H., Cui, J. N., Sakai, T., & Utaka, M. (n.d.). Highly Enantioselective Reduction of Carbonyl Compounds Using a Reductase Purified from Bakers' Yeast. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Ohta, H., Ozaki, K., Konishi, J., & Tsuchihashi, G. (1986). Reductive C2-Homologation of Substituted Benzaldehydes by Fermenting Baker's Yeast. Agricultural and Biological Chemistry. [Link]

-

ACS Publications. (n.d.). Highly Enantioselective Reduction of Carbonyl Compounds Using a Reductase Purified from Bakers' Yeast. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

-

Dickinson, F. M., & Monger, G. P. (1973). A study of the kinetics and mechanism of yeast alcohol dehydrogenase with a variety of substrates. Biochemical Journal, 131(2), 261–270. [Link]

-

Ohta, H., Ozaki, K., Konishi, J., & Tsuchihashi, G. (n.d.). By Fermenting Baker's Yeast: Reductive C2-Homologation of Substituted Benzaldehydes. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [Link]

-

Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. [Link]

-

Plapp, B. V., Leidal, K. G., & Murch, B. P. (2014). Yeast Alcohol Dehydrogenase Structure and Catalysis. Biochemistry, 53(36), 5777–5790. [Link]

-

Study.com. (n.d.). Alcohol Dehydrogenase in Yeast: Function & Mechanism. [Link]

-

Leidal, K. G., Murch, B. P., & Plapp, B. V. (2014). Yeast Alcohol Dehydrogenase Structure and Catalysis. PMC - NIH. [Link]

-

Bozak, R. E., Prater, M. E., & Hicks, R. J. (n.d.). Reduction of a carbonyl compound using baker's yeast: An underground laboratory synthesis of ferrocenylmethanol. [Link]

-

Sahoo, B. M., & Banik, B. K. (2019). Baker's Yeast-Based Organocatalysis: Applications in Organic Synthesis. Current Organocatalysis, 6(2), 158-164. [Link]

-

Organic Chemistry Portal. (n.d.). ADH, Alcohol dehydrogenase. [Link]

-

MDPI. (n.d.). Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane. [Link]

-

ACS Publications. (n.d.). How to Turn Yeast Cells into a Sustainable and Switchable Biocatalyst? On-Demand Catalysis of Ketone Bioreduction or Acyloin Condensation. [Link]

-

ResearchGate. (n.d.). Gas phase biotransformation reaction catalyzed by baker's yeast. [Link]

-

ACG Publications. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. [Link]

-

Muthalif, N. V. M. A., Ng, Y. Z., Guo, W. M., & Ang, E. L. (2024). Saccharomyces cerevisiae whole cell biotransformation for the production of aldehyde flavors and fragrances. Applied Microbiology and Biotechnology, 108(1), 500. [Link]

-

MDPI. (n.d.). Multi-Level Optimization and Strategies in Microbial Biotransformation of Nature Products. [Link]

-

Springer Nature Experiments. (n.d.). Yeast-Mediated Reactions in Organic Solvents. [Link]

-

Semantic Scholar. (2014). Synthesis of new chiral keto alcohols by baker's yeast. [Link]

- Google Patents. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

YouTube. (2020). Biotransformation. Yeast + Hops = Magic?. [Link]

-

ResearchGate. (n.d.). Bakers' Yeast Catalyzed Synthesis of Benzimidazole and Quinoxaline Derivatives in Water. [Link]

-

ResearchGate. (n.d.). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. [Link]

-

Iranian Journal of Biotechnology. (n.d.). Optimization of a fed-batch fermenter producing baker's yeast using simulated annealing method. [Link]

-

Long, A., & Ward, O. P. (1989). Biotransformation of benzaldehyde by Saccharomyces cerevisiae: characterization of the fermentation and toxicity effects of substrates and products. Biotechnology and Bioengineering, 34(7), 933-941. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. Alcohol Dehydrogenase in Yeast: Function & Mechanism | Study.com [study.com]

- 13. ADH, Alcohol dehydrogenase [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Yeast Alcohol Dehydrogenase Structure and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. Biotransformation of benzaldehyde by Saccharomyces cerevisiae: characterization of the fermentation and toxicity effects of substrates and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Multi-Level Optimization and Strategies in Microbial Biotransformation of Nature Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. ijbiotech.com [ijbiotech.com]

- 21. acgpubs.org [acgpubs.org]

- 22. Yeast-Mediated Reactions in Organic Solvents | Springer Nature Experiments [experiments.springernature.com]

The Strategic Intermediate: A Technical Guide to 2-Chloro-6-fluorobenzyl Alcohol in Pharmaceutical Synthesis

Introduction: The Unassuming Architect of Complex Molecules

In the intricate world of pharmaceutical development, the journey from a conceptual molecule to a life-saving therapeutic is paved with carefully chosen chemical building blocks. Among these, 2-Chloro-6-fluorobenzyl alcohol emerges as a pivotal intermediate, valued for the unique reactivity and structural attributes it imparts to active pharmaceutical ingredients (APIs). This guide provides an in-depth technical exploration of this compound, from its fundamental properties and synthesis to its critical role in the construction of modern drugs, offering a resource for researchers, chemists, and professionals in drug development.